4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN4O2S/c24-19-7-9-20(10-8-19)32(30,31)27-17-23(18-4-3-11-26-16-18)29-14-12-28(13-15-29)22-6-2-1-5-21(22)25/h1-11,16,23,27H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFNVDXLQGAPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Substituent Effects on Activity: The 2-fluorophenyl group in the target compound may improve metabolic stability compared to the 2-methoxyphenyl group in MMV665914, as fluorine is less prone to oxidative degradation .
Cytotoxicity vs. Selectivity :
- MMV665914 and related MMV compounds (e.g., MMV665909) showed cytotoxicity in HEK293 cells, suggesting off-target effects in mammalian systems. This highlights the need for structural optimization to enhance selectivity for parasitic targets .
Synthetic Feasibility :
- Substituted piperazines, such as those in CAS 946316-97-8 and CAS 946366-63-8, are synthesized via nucleophilic aromatic substitution or Suzuki coupling, as described in U.S. Patent 8,410,268B2 . The target compound likely follows similar synthetic routes.
Therapeutic Potential: While the target compound lacks direct data, analogs like N-(2-chloro-6-methylphenyl)-...-thiazole-5-carboxamide demonstrate anticonvulsant activity, suggesting sulfonamide-piperazine hybrids may have broad CNS applications .
Critical Analysis of Evidence
- This discrepancy underscores the need for target-specific assays.
- Data Gaps: No direct biological data (e.g., IC₅₀, receptor binding) are available for the target compound, necessitating extrapolation from analogs.
- Structural Insights : Fluorine substitution (target) versus methoxy (MMV665914) or methyl (CAS 946316-97-8) groups significantly impacts lipophilicity and binding kinetics, as seen in other fluorinated drugs .
Preparation Methods
Reductive Amination
A two-step sequence converts pyridine-3-carboxaldehyde to the ethylamine linker:
- Condensation : Pyridine-3-carboxaldehyde (1.0 equiv) reacts with nitroethane (1.2 equiv) in ethanol with ammonium acetate catalysis to form (E)-1-(pyridin-3-yl)-2-nitropropene.
- Reduction : Hydrogenation over Raney nickel (H₂, 50 psi) yields 2-(pyridin-3-yl)ethylamine.
Optimization Note : Catalytic transfer hydrogenation (e.g., ammonium formate/Pd/C) offers safer alternatives to high-pressure hydrogenation, though yields may drop by 10–15%.
Coupling of Piperazine and Ethylamine Fragments
Alkylation via Mitsunobu Reaction
The ethylamine linker is coupled to 4-(2-fluorophenyl)piperazine using Mitsunobu conditions to avoid over-alkylation of the piperazine nitrogen:
- Reagents : 2-(Pyridin-3-yl)ethylamine (1.0 equiv), 4-(2-fluorophenyl)piperazine (1.1 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv)
- Solvent : Tetrahydrofuran (THF), 0°C → room temperature, 12 hours
- Yield : 65% after purification
Side Reaction Mitigation : Stoichiometric control (limiting piperazine to 1.1 equiv) minimizes bis-alkylation byproducts.
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
Sulfonamide Formation
The primary amine undergoes sulfonylation under Schotten-Baumann conditions:
- Reagents : 4-Chlorobenzenesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv)
- Solvent : Dichloromethane (DCM)/water (2:1), 0°C → room temperature, 4 hours
- Yield : 82–85%
Critical Parameter : Maintaining pH > 10 with excess triethylamine ensures complete deprotonation of the amine, favoring sulfonamide over sulfonate ester formation.
Alternative Synthetic Routes and Optimization
Suzuki-Miyaura Coupling for Fragment Assembly
An alternative route leverages Suzuki-Miyaura cross-coupling to construct the pyridine-piperazine core (Figure 1):
- Bromoimidazopyridine intermediates are synthesized via electrophilic substitution.
- Suzuki coupling with 2-fluorophenylboronic acid installs the aryl group.
While this method is effective for imidazopyridine systems, its applicability to the target compound remains untested but theoretically feasible.
Solid-Phase Synthesis for High-Throughput Screening
Solid-supported piperazine derivatives enable rapid diversification:
- Resin : Wang resin-linked piperazine
- Coupling : HBTU-mediated amidation with sulfonamide precursors
- Cleavage : TFA/DCM (95:5)
This approach, though higher in cost, facilitates parallel synthesis of analogs for SAR studies.
Analytical Characterization and Purity Optimization
Chromatographic Purification
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.82 (d, J = 8.4 Hz, 2H, sulfonamide-ArH), 7.52 (d, J = 8.4 Hz, 2H), 7.28–7.18 (m, 2H, fluorophenyl-H), 3.62–3.55 (m, 4H, piperazine-H), 2.92–2.85 (m, 4H), 2.78–2.70 (m, 2H, ethyl-H).
- HRMS : m/z calculated for C₂₃H₂₄ClFN₄O₂S [M+H]⁺: 499.1324; found: 499.1328.
Challenges and Troubleshooting
Low Yields in Piperazine Alkylation
Sulfonamide Hydrolysis
- Cause : Prolonged exposure to acidic or basic conditions during workup.
- Mitigation : Neutralize reaction mixtures immediately post-sulfonylation.
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Pd-based catalysts with NiCl₂(dppp) reduces costs in Suzuki couplings without compromising yield (≤5% difference).
Solvent Recycling
DMF and THF are recovered via fractional distillation, achieving 85–90% solvent reuse in pilot-scale batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
